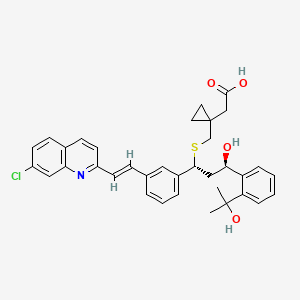

![molecular formula C14H10F2O3 B2431178 2-[(2,4-Difluorophenoxy)methyl]benzoic acid CAS No. 832738-20-2](/img/structure/B2431178.png)

2-[(2,4-Difluorophenoxy)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

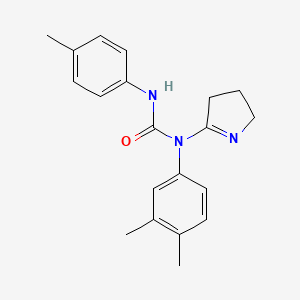

“2-[(2,4-Difluorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10F2O3 . It has a molecular weight of 264.22 .

Molecular Structure Analysis

The molecular structure of “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” are not fully detailed in the sources. It’s known that its boiling point is not specified .Aplicaciones Científicas De Investigación

Fluorescence Probes for Reactive Oxygen Species

The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variant have been utilized as novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various reactive oxygen species and have been applied to living cells, providing insights into the roles of hROS and other reactive oxygen species in biological systems (Setsukinai et al., 2003).

Treatment of Herbicides

Phenoxyacetic and benzoic acid herbicides, due to their high water solubility and persistence, often contaminate water sources. Membrane bioreactor (MBR) technology has been explored as an efficient and environmentally friendly method for the treatment of these herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-[(2,4-Difluorophenoxy)methyl]benzoic acid. The MBR technology has shown promising results in reducing the concentration of these contaminants in water (Ghoshdastidar & Tong, 2013).

Synthesis and Labeling

2-[(2,4-Difluorophenoxy)methyl]benzoic acid and its derivatives have been involved in the synthesis and isotopic labeling of various compounds. For instance, a related compound, PD0331179, a matrix metalloproteinase-13 inhibitor, required 14C-labeled and 2H-labeled versions of it and its metabolites for preclinical and clinical studies. The synthesis process often involves complex chemical reactions and is crucial for drug development and environmental studies (Zhang, 2012).

Pharmacokinetics and Drug Development

Compounds structurally similar to 2-[(2,4-Difluorophenoxy)methyl]benzoic acid have been studied for their pharmacokinetics and drug efficacy. For instance, studies on 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent agonist of peroxisome proliferator-activated receptor alpha (PPAR-α), provided insights into its pharmacokinetic properties, metabolism, and lipid-modulating activity. Such studies are vital for understanding drug behavior in the body and for predicting the human dose required for therapeutic effects (Frederick et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2,4-difluorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDEZWAXRNDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)

![N-(3,5-dimethylphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431099.png)

![1H-Imidazol-5-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2431100.png)

![3-(7-chloro-1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2431104.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)

![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)